molecular formula C20H27NO3 B1206195 N-Desethyloxybutynin CAS No. 80976-67-6

N-Desethyloxybutynin

Cat. No. B1206195
CAS RN: 80976-67-6
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyloxybutynin is a metabolite of oxybutynin . It is an active metabolite that binds to muscarinic acetylcholine receptors (mAChRs) in isolated human bladder and human parotid gland . It is also a member of benzenes .


Synthesis Analysis

The synthesis of N-Desethyloxybutynin involves the determination of oxybutynin and its pharmacologically active metabolite N-desethyl oxybutynin in human plasma . The extraction of oxybutynin, its metabolite, and their deuterated analogs as internal standards from human plasma is carried out by liquid-liquid extraction with a methyl tert-butyl ether-ethyl acetate solvent mixture .


Molecular Structure Analysis

N-Desethyloxybutynin has a molecular formula of C20H27NO3 . Its average mass is 329.433 Da and its monoisotopic mass is 329.199097 Da .


Chemical Reactions Analysis

The chemical reactions involving N-Desethyloxybutynin are primarily related to its metabolism. It is a metabolite of oxybutynin, which is an antimuscarinic drug used for the treatment of overactive bladder .


Physical And Chemical Properties Analysis

N-Desethyloxybutynin has a molecular formula of C20H27NO3 . Its average mass is 329.433 Da and its monoisotopic mass is 329.199097 Da .

Scientific Research Applications

Receptor Profiling and Enantiomers

N-Desethyloxybutynin, as a major metabolite of oxybutynin, shows significant interactions with human muscarinic receptors. Research by (Reitz et al., 2007) indicates that N-Desethyloxybutynin (and its parent compound oxybutynin) potently displaces binding at m1, m3, and m4 receptors. Interestingly, the metabolite is more potent than the parent compound in binding assays, with its R-enantiomer exhibiting greater potency than the S-enantiomer. This suggests its greater apparent potency with m1 and m3 receptors could be linked to the cholinergic side effects associated with N-Desethyloxybutynin.

Transdermal Therapy Evolution

The evolution of transdermal therapy for overactive bladder treatment, as detailed by (Sand, 2009), shows a shift towards minimizing the formation of N-Desethyloxybutynin to reduce antimuscarinic side effects. This method lowers N-Desethyloxybutynin serum levels by avoiding first-pass metabolism in the upper gut and liver, making it a key area of research in improving drug tolerability while maintaining efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetics of N-Desethyloxybutynin, particularly its formation and behavior following oral and transdermal administration, is a critical area of research. Studies like those by (Zobrist et al., 2001) and (Appell et al., 2003) have explored the pharmacokinetics of N-Desethyloxybutynin, noting differences in absorption and metabolism between oral and transdermal applications, with a focus on minimizing the production of N-Desethyloxybutynin to reduce side effects.

Intravesical Administration and Efficacy

Intravesical administration of oxybutynin and its impact on N-Desethyloxybutynin levels have been investigated in studies like (Lehtoranta et al., 2002). These studies highlight the absorption and pharmacokinetics of oxybutynin and N-Desethyloxybutynin after intravesical administration, noting the efficacy in treating overactive bladder symptoms and the safety profile.

Hemolysis Impact on Stability

The impact of hemolysis on the stability of N-Desethyloxybutynin in human plasma is a unique research area, as shown by (Miao et al., 2019). This study found that hemolysis can convert N-Desethyloxybutynin to its N-oxide, affecting the stability of the metabolite in stored samples, which is crucial for pharmacokinetic analysis and drug monitoring.

Stereoselective Pharmacokinetics

Research into the stereoselective pharmacokinetics of oxybutynin and N-Desethyloxybutynin, as investigated by (Mizushima et al., 2007), provides insights into the differential metabolism and pharmacokinetic behavior of the enantiomers of these compounds. Understanding these differences is important for optimizing drug delivery and reducing side effects.

Safety And Hazards

N-Desethyloxybutynin is contraindicated in patients with urinary retention, severe gastrointestinal condition, myasthenia gravis or narrow-angle glaucoma and in patients who are at risk for these conditions .

Future Directions

N-Desethyloxybutynin is being developed as an oral, once- or twice-daily treatment to reduce chronic sialorrhea in patients with neurological and other conditions .

properties

IUPAC Name

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001668
Record name 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desethyloxybutynin

CAS RN

80976-67-6
Record name Desethyloxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with α-chloroethyl carbonochloridate in dichloroethane, followed by methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (desethyloxybutyin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with a carbonochloridate and methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

by standard esterification technique, reacting cyclohexylphenyl glycolic acid with 4-ethylamino-2-butynyl chloride to produce 4-ethylamino-2-butynyl cyclohexylphenyl-glycolate (DEO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
N-Desethyloxybutynin
Reactant of Route 3
Reactant of Route 3
N-Desethyloxybutynin
Reactant of Route 4
Reactant of Route 4
N-Desethyloxybutynin
Reactant of Route 5
Reactant of Route 5
N-Desethyloxybutynin
Reactant of Route 6
Reactant of Route 6
N-Desethyloxybutynin

Citations

For This Compound
484
Citations
H Mizushima, K Takanaka, K Abe, I Fukazawa… - Xenobiotica, 2007 - Taylor & Francis
… delivery system to Japanese healthy volunteers were conducted to characterize the stereoselectivity in the pharmacokinetics of OXY and its metabolite, N-desethyloxybutynin (DEOB). In …
Number of citations: 27 www.tandfonline.com
M Yaïch, M Popon, Y Médard… - Pharmacogenetics and …, 1998 - journals.lww.com
… metabolized by oxidation to N-desethyloxybutynin, a stable … the linetic parameters of N-desethyloxybutynin formation: K, … I had no inhibitory effects on N-desethyloxybutynin formation, …
Number of citations: 46 journals.lww.com
RH Zobrist, B Schmid, A Feick, D Quan… - Pharmaceutical …, 2001 - Springer
… The circulating primary metabolite, N-desethyloxybutynin (DEO), is present in plasma at concentrations approximately 4–10 times those of the parent compound and has similar …
Number of citations: 106 link.springer.com
BJ Moreira, KB Borges, ARM De Oliveira… - Analytical …, 2015 - pubs.rsc.org
… ) procedure combined with capillary electrophoresis/diode array detection (CE/DAD) was developed and applied to the determination of oxybutynin (OXY) and N-desethyloxybutynin (…
Number of citations: 8 pubs.rsc.org
P da Fonseca, LAP de Freitas, LFR Pinto… - … of Chromatography B, 2008 - Elsevier
… Rac-oxybutynin and rac-N-desethyloxybutynin were generously supplied by Watson Laboratories (Corona, CA, USA) and Orgamol (Switzerland, France), respectively. The solvents …
Number of citations: 19 www.sciencedirect.com
K Waldeck, B Larsson, KE Andersson - The Journal of urology, 1997 - auajournals.org
Purpose : To compare in vitro the antimuscarinic effect of oxybutynin and its active metabolite, N-desethyl-oxybutynin, on human detrusor, and their binding characteristics in detrusor …
Number of citations: 180 www.auajournals.org
P Sharma, DP Patel, M Sanyal, H Berawala… - … of pharmaceutical and …, 2013 - Elsevier
An isotope dilution high performance liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed for the simultaneous determination of oxybutynin …
Number of citations: 15 www.sciencedirect.com
AB Reitz, SK Gupta, Y Huang, MH Parker… - Medicinal …, 2007 - ingentaconnect.com
Oxybutynin (1) is a non-selective muscarinic receptor antagonist that is used clinically for the treatment of urinary incontinence. The major metabolite of oxybutynin in humans is …
Number of citations: 13 www.ingentaconnect.com
E Lukkari, T Hakonen, PJ Neuvonen - European journal of clinical …, 1998 - Springer
… Serum concentrations of oxybutynin and its active metabolite, N-desethyloxybutynin, were … , administration of oxybutynin results in similar oxybutynin and N-desethyloxybutynin serum …
Number of citations: 17 link.springer.com
OFT BLOG - J Org Chem, 2000 - allfordrugs.com
oxybutynin – All About Drugs All About Drugs Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని 마약에 관한 …
Number of citations: 0 www.allfordrugs.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.